Cas no 1909347-81-4 (4-(piperidin-1-yl)phenylmethanamine dihydrochloride)
4-(piperidin-1-yl)phenylmethanamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- [4-(piperidin-1-yl)phenyl]methanamine dihydrochloride
- 4-(piperidin-1-yl)phenylmethanamine dihydrochloride
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- MDL: MFCD29060440
- Inchi: 1S/C12H18N2.ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;/h4-7H,1-3,8-10,13H2;1H
- InChI Key: VWDPUKHCZUSFHP-UHFFFAOYSA-N
- SMILES: C(C1C=CC(N2CCCCC2)=CC=1)N.Cl
4-(piperidin-1-yl)phenylmethanamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-255426-0.05g |
[4-(piperidin-1-yl)phenyl]methanamine dihydrochloride |
1909347-81-4 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-255426-0.1g |
[4-(piperidin-1-yl)phenyl]methanamine dihydrochloride |
1909347-81-4 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-255426-0.25g |
[4-(piperidin-1-yl)phenyl]methanamine dihydrochloride |
1909347-81-4 | 95.0% | 0.25g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-255426-0.5g |
[4-(piperidin-1-yl)phenyl]methanamine dihydrochloride |
1909347-81-4 | 95.0% | 0.5g |
$24.0 | 2025-02-20 | |
| Enamine | EN300-255426-1.0g |
[4-(piperidin-1-yl)phenyl]methanamine dihydrochloride |
1909347-81-4 | 95.0% | 1.0g |
$30.0 | 2025-02-20 | |
| Enamine | EN300-255426-2.5g |
[4-(piperidin-1-yl)phenyl]methanamine dihydrochloride |
1909347-81-4 | 95.0% | 2.5g |
$52.0 | 2025-02-20 | |
| Enamine | EN300-255426-5.0g |
[4-(piperidin-1-yl)phenyl]methanamine dihydrochloride |
1909347-81-4 | 95.0% | 5.0g |
$89.0 | 2025-02-20 | |
| Enamine | EN300-255426-10.0g |
[4-(piperidin-1-yl)phenyl]methanamine dihydrochloride |
1909347-81-4 | 95.0% | 10.0g |
$163.0 | 2025-02-20 | |
| Enamine | EN300-255426-1g |
[4-(piperidin-1-yl)phenyl]methanamine dihydrochloride |
1909347-81-4 | 95% | 1g |
$30.0 | 2023-09-14 | |
| Enamine | EN300-255426-5g |
[4-(piperidin-1-yl)phenyl]methanamine dihydrochloride |
1909347-81-4 | 95% | 5g |
$89.0 | 2023-09-14 |
4-(piperidin-1-yl)phenylmethanamine dihydrochloride Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 4-(piperidin-1-yl)phenylmethanamine dihydrochloride
4-(Piperidin-1-yl)phenylmethanamine Dihydrochloride: A Comprehensive Overview
4-(Piperidin-1-yl)phenylmethanamine dihydrochloride (CAS No. 1909347-81-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and chemical synthesis. The molecule consists of a piperidine ring attached to a phenyl group, which is further connected to a methanamine moiety. The dihydrochloride salt form indicates that the compound exists in its protonated state, which is often favorable for pharmaceutical applications.
The CAS No. 1909347-81-4 refers to the Chemical Abstracts Service registry number, which uniquely identifies this compound in scientific literature and databases. This numbering system ensures that researchers and professionals can reliably reference the compound without confusion. The name 4-(piperidin-1-yl)phenylmethanamine dihydrochloride reflects its structural composition, with the piperidine ring at the 1-position of the phenyl group and the methanamine moiety serving as a key functional group.
Recent studies have highlighted the importance of 4-(piperidin-1-yl)phenylmethanamine dihydrochloride in various pharmacological contexts. For instance, research has explored its role as a potential lead compound in the development of novel therapeutic agents. The piperidine ring, known for its versatility in organic synthesis, contributes to the compound's ability to interact with biological targets such as enzymes and receptors. This interaction makes it a promising candidate for drug design, particularly in areas such as neuroscience and oncology.
The synthesis of 4-(piperidin-1-yl)phenylmethanamine dihydrochloride involves a series of well-established organic reactions. These include nucleophilic substitution, condensation reactions, and acid-base neutralization to form the dihydrochloride salt. The choice of synthetic pathway depends on factors such as yield optimization, cost-effectiveness, and environmental considerations. Recent advancements in green chemistry have also influenced the development of more sustainable methods for synthesizing this compound.
In terms of physical properties, 4-(piperidin-1-yl)phenylmethanamine dihydrochloride exhibits characteristics typical of organic salts. It is generally soluble in polar solvents such as water and ethanol, which facilitates its use in various laboratory settings. The compound's melting point and solubility properties are critical factors in determining its suitability for different applications, including pharmaceutical formulations and analytical techniques.
The pharmacological profile of 4-(piperidin-1-yl)phenylmethanamine dihydrochloride has been studied extensively. Preclinical studies have demonstrated its ability to modulate key biological pathways, making it a valuable tool for investigating disease mechanisms. For example, research has shown potential anti-inflammatory and antioxidant activities, which could be harnessed for developing treatments for conditions such as neurodegenerative diseases and cardiovascular disorders.
Moreover, the dihydrochloride form of this compound plays a crucial role in stabilizing its structure and enhancing bioavailability. This form ensures that the compound can be effectively absorbed and utilized within biological systems. Recent studies have also explored the stereochemical properties of this compound, shedding light on how different enantiomers may exhibit varying biological activities.
In conclusion, 4-(Piperidin-1-yl)phenylmethanamine dihydrochloride (CAS No. 1909347-81-4) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with advancements in synthetic methodologies and pharmacological insights, positions it as a key player in the development of innovative therapeutic agents. As research continues to uncover new dimensions of this compound's properties and applications, it remains an area of active investigation within the scientific community.
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